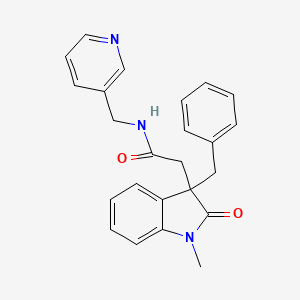

![molecular formula C16H16ClNO2 B5501328 2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves acylation reactions, where specific reactants like aminophenol and benzoyl chloride are reacted in suitable solvents such as tetrahydrofuran (THF). These reactions are characterized using techniques like ^1H NMR, ^13C NMR, and elemental analysis. The molecular structure is often confirmed through X-ray crystallography and density functional theory (DFT) calculations (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determination through single crystal X-ray diffraction and DFT calculations reveal insights into the compound's geometry. Studies have shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, particularly dihedral angles and the rotational conformation of aromatic rings. These structural insights are crucial for understanding the compound's chemical behavior (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound include acylation, substitution, and condensation processes. The reactivity of the compound can be altered by introducing different groups adjacent to the amide group, affecting its planarity and potential for further reactions. Spectroscopic analyses (IR, UV-Vis) and molecular modeling (DFT) are utilized to elucidate structural configurations and reactivity. The dipole moment and molecular geometry play a significant role in the compound's ability to interact with surrounding molecules, influencing its chemical properties and potential applications (Galal et al., 2018).

Physical Properties Analysis

The physical properties, such as density, refractive index, molar refractivity, and polarizability, are essential for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and correlate with the compound's structure and electronic configuration. Such analyses contribute to a deeper understanding of the compound's intermolecular interactions and stability (Sawale et al., 2016).

Applications De Recherche Scientifique

Chromatographic Techniques

Research by Lehtonen (1983) explored the reversed-phase liquid chromatographic retention of N-ethylbenzamides, substituted with various groups such as methyl, methoxy, or phenyl, which are structurally related to 2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide. This study demonstrated the influence of substituent position on chromatographic retention, suggesting implications for quantitative structure-retention relationships in chromatography (Lehtonen, 1983).

Repellent Activity Against Aedes aegypti

Garud et al. (2011) synthesized a series of substituted aromatic amides, including structures similar to this compound, to study their repellent activity against Aedes aegypti mosquitoes. This research highlighted the potential use of such compounds in personal protection strategies against vector-borne diseases (Garud et al., 2011).

Structural and Spectroscopic Analysis

Galal et al. (2018) investigated the structural and absolute configuration of similar N-phenylbenzamide derivatives, providing insight into their molecular configurations and potential reactivity for medicinal applications. This study utilized various spectroscopic techniques, including NMR and X-ray crystallography, to elucidate compound structures, suggesting relevance to the design of new pharmaceuticals (Galal et al., 2018).

Antimicrobial Screening

Desai et al. (2013) conducted synthesis and antimicrobial screening of benzamides and thiazole derivatives, examining their effectiveness against bacterial and fungal infections. While not directly mentioning this compound, the study provides a framework for assessing the antimicrobial potential of structurally related benzamide compounds (Desai et al., 2013).

Propriétés

IUPAC Name |

2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-6-7-14(15(17)8-11)16(19)18-13-5-3-4-12(9-13)10-20-2/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCMXLVICJLLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)COC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)